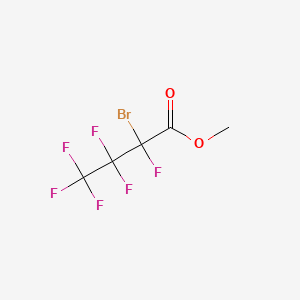

Methyl hexafluoro-2-bromobutyrate

Description

Methyl hexafluoro-2-bromobutyrate (C₅H₃BrF₆O₂) is a fluorinated bromoester with a molecular weight of 288.99 g/mol. Its structure includes a bromine atom at the second carbon and six fluorine atoms distributed across the butyrate chain, conferring unique reactivity and stability. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals due to its electrophilic bromine and fluorine-induced electron-withdrawing effects .

- Toxicity:

- Oral LD50 (mice): 980 mg/kg

- Intraperitoneal LD50 (mice): 33 mg/kg

- Synonym: 2-Bromo-2,3,3,4,4,4-hexafluorobutyric acid methyl ester.

Properties

CAS No. |

63867-09-4 |

|---|---|

Molecular Formula |

C5H3BrF6O2 |

Molecular Weight |

288.97 g/mol |

IUPAC Name |

methyl 2-bromo-2,3,3,4,4,4-hexafluorobutanoate |

InChI |

InChI=1S/C5H3BrF6O2/c1-14-2(13)3(6,7)4(8,9)5(10,11)12/h1H3 |

InChI Key |

WICGPZDMJXOYON-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C(C(F)(F)F)(F)F)(F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3,3,4,4,4-hexafluoro-2-bromobutyrate can be synthesized through several methods. One common approach involves the reaction of hexafluorobutyric acid with bromine in the presence of a catalyst, followed by esterification with methanol. The reaction conditions typically include:

Temperature: 0-50°C

Catalyst: Sulfuric acid or another strong acid

Solvent: Dichloromethane or another non-polar solvent

Industrial Production Methods

In industrial settings, the production of methyl 2,3,3,4,4,4-hexafluoro-2-bromobutyrate often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,3,4,4,4-hexafluoro-2-bromobutyrate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), temperatures (25-100°C)

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether), temperatures (0-25°C)

Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone), temperatures (25-50°C)

Major Products

Substitution: Various substituted fluorinated compounds

Reduction: Alcohol derivatives

Oxidation: Carboxylic acids or ketones

Scientific Research Applications

Methyl 2,3,3,4,4,4-hexafluoro-2-bromobutyrate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of fluorinated compounds, which are valuable in materials science and catalysis.

Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes.

Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of methyl 2,3,3,4,4,4-hexafluoro-2-bromobutyrate involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Fluorinated Bromoesters

Insights :

- The methyl ester’s smaller alkyl group increases volatility but reduces lipid solubility compared to ethyl analogs. Bromine placement (C2 vs. C3) significantly alters reactivity and metabolic pathways .

Fluorinated Non-Brominated Compounds

| Compound Name | Molecular Formula | Applications | Toxicity/Environmental Impact |

|---|---|---|---|

| Trifluoroacetic acid | C₂HF₃O₂ | Catalyst in organic synthesis. | Low toxicity; corrosive |

| Hexafluoroisopropanol | C₃H₂F₆O | Polar solvent for polymers. | Moderate environmental persistence |

| Perfluoroalkyl substances (PFAS) | Varies | Surfactants, firefighting foams. | High bioaccumulation; regulated |

Insights :

- This compound lacks the environmental persistence of PFAS but shares fluorine-driven chemical stability. Its bromine content introduces distinct toxicity risks compared to non-halogenated fluorocompounds .

Stereochemical and Functional Group Comparisons

| Compound Name | Functional Group | Key Differences |

|---|---|---|

| Ethyl (R)-2-Hydroxy-4-phenylbutyrate | Hydroxyester | Stereochemical specificity (R-configuration) affects pharmacological activity. |

| Methyl (R)-2-Hydroxy-4-phenylbutyrate | Hydroxyester | Methyl group reduces steric hindrance, altering reaction kinetics. |

| This compound | Bromoester | Bromine and fluorine enhance electrophilicity; no stereochemical dependency. |

Insights :

- Unlike chiral hydroxyesters, this compound’s reactivity is driven by halogenation rather than stereochemistry, making it more versatile in radical reactions .

Biological Activity

Methyl hexafluoro-2-bromobutyrate is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and hexafluorinated carbon chains, which contribute to its unique chemical behavior. The molecular formula is CBrFO, indicating a complex structure that may influence its interaction with biological systems.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. Antioxidants are crucial in mitigating oxidative stress, which can lead to cellular damage. The compound has shown promise in scavenging free radicals, which is essential for maintaining cellular homeostasis.

Antibacterial Properties

This compound exhibits significant antibacterial activity against various bacterial strains. The mechanism involves disrupting the bacterial cell membrane integrity, leading to increased permeability and eventual cell death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effect on Membrane Integrity |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | High permeability observed |

| Escherichia coli | 1.0 µg/mL | Moderate permeability observed |

| Pseudomonas aeruginosa | 1.5 µg/mL | Low permeability observed |

The antibacterial action of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with the lipid bilayer of bacterial membranes, increasing permeability and leading to leakage of intracellular components.

- Inhibition of Respiratory Chain : It has been shown to affect the respiratory chain dehydrogenase activity in bacteria, which is critical for ATP production. This disruption results in energy depletion and bacterial death.

Study on Antibacterial Efficacy

A recent study investigated the effects of this compound on Gram-positive and Gram-negative bacteria. The results indicated that the compound was more effective against Gram-positive bacteria like Staphylococcus aureus compared to Gram-negative bacteria like Pseudomonas aeruginosa.

- Experimental Setup : Bacterial cultures were treated with various concentrations of the compound, and their growth was monitored.

- Findings : The study reported a significant reduction in bacterial growth at MIC levels, supporting its potential as an antibacterial agent.

Research on Antioxidant Properties

Another research effort focused on evaluating the antioxidant capacity of this compound using DPPH and ABTS assays.

- Results : The compound demonstrated a dose-dependent increase in antioxidant activity, suggesting its utility in preventing oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.